GDF11 is a member of the transforming growth factor β (TGF-β) superfamily of cytokines. [] It is a secreted protein that plays critical roles in development, physiology, and disease. [] GDF11 is highly homologous to myostatin, another member of the TGF-β family. [] While initially touted as a “rejuvenation factor”, recent research suggests a more complex role, with both beneficial and detrimental effects depending on the context. [, , , , ]
The synthesis of Nebramycin Factor 11 typically involves fermentation processes using Micromonospora species. The production can be optimized through various biotechnological approaches, including genetic engineering of the producing strains and optimization of fermentation conditions such as pH, temperature, and nutrient availability.
Fermentation usually occurs in large bioreactors where conditions are meticulously controlled to maximize yield. The biosynthesis pathway includes several key enzymes that facilitate the modification of primary metabolites into secondary metabolites, leading to the formation of Nebramycin Factor 11. Key enzymes involved include glycosyltransferases that play a crucial role in the attachment of sugar moieties to the antibiotic structure.
Nebramycin Factor 11 exhibits a complex molecular structure characteristic of aminoglycosides. It consists of multiple sugar rings linked to an aminocyclitol core. The specific arrangement and types of sugars can vary, contributing to its unique properties and biological activity.
The molecular formula for Nebramycin Factor 11 is typically represented as C_21H_43N_5O_13, with a molecular weight around 585.6 g/mol. The structure includes various functional groups that are critical for its interaction with bacterial ribosomes.
Nebramycin Factor 11 undergoes several chemical reactions during its biosynthesis and when interacting with bacterial cells. The primary reaction involves binding to the ribosomal RNA component (specifically the 16S rRNA) within the bacterial ribosome, leading to misreading of mRNA and ultimately inhibiting protein synthesis.
The mechanism by which Nebramycin Factor 11 exerts its antibacterial effects involves several steps:
Studies have shown that Nebramycin Factor 11 is particularly effective against certain strains of Gram-negative bacteria due to its ability to penetrate their outer membrane more effectively than other antibiotics in its class.
Nebramycin Factor 11 is typically a white to off-white crystalline powder. It is soluble in water but has limited solubility in organic solvents, which is characteristic of many aminoglycosides.
The compound is stable under acidic conditions but may degrade under alkaline conditions or when exposed to light. Its stability profile is essential for formulation into pharmaceutical products.
Nebramycin Factor 11 has significant applications in both clinical and research settings:
Nebramycin Factor 11 (C~19~H~38~N~6~O~10~; MW 510.545 g/mol) is a minor aminoglycoside component within the nebramycin complex produced by Streptomyces tenebrarius (reclassified as Streptoalloteichus tenebrarius) [1] [4] [9]. This complex comprises nine structurally related antibiotics, with Factor 11 representing one of the less abundant constituents alongside nebramine (Factor VIII) and neamine (Factor IX). Biosynthesis initiates from the common precursor 2-deoxystreptamine (DOS), derived from glucose via the pentose phosphate pathway [1] [3]. The metabolic network involves parallel pathways branching at paromamine, where Factor 11 biosynthesis diverges from major components like tobramycin (Factor VI) and apramycin (Factor II) through substrate-specific glycosylation and amination steps [3] [6]. Key intermediates include 6′-oxolividamine, which undergoes nucleotidyl transfer and glycosylation to form the pseudotrisaccharide skeleton characteristic of Factor 11 [1] [4].
Table 1: Nebramycin Factors in S. tenebrarius Fermentation
Factor | Common Name | Relative Abundance | Structural Features |
---|---|---|---|
II | Apramycin | High | Bicyclic octose core |
VI | Tobramycin | High | 3′-Deoxygenation |
V′ | 6″-O-Carbamoyltobramycin | Major | C-6″ carbamoyl group |
XI | Nebramycin Factor 11 | Minor | Pseudotrisaccharide with urea moiety |
Carbamoylation is critical for nebramycin bioactivity, mediated by O-carbamoyltransferases (e.g., AprI, TobZ) that transfer carbamoyl groups from carbamoyl phosphate to hydroxyl residues at the C-6″ position of precursors [7]. These enzymes belong to the YrdC-like carbamoyltransferase family, which adopt a conserved Kae1/YrdC domain architecture for carbamoyladenylate intermediate formation [10]. Structural analyses reveal that carbamoyltransferases like VtdB (a homolog in Streptomyces sp. NO1W98) bind ATP and carbamoyl phosphate in their YrdC-like domain, generating a reactive carbamoyladenylate intermediate. This intermediate is transferred to the substrate (e.g., tobramycin precursor) bound in the Kae1-like domain, facilitated by residues Tyr20, His35, and Arg273 . The carbamoyl group enhances antibiotic stability and modulates interactions with bacterial ribosomes [7].
Table 2: Enzymes in Nebramycin Factor 11 Biosynthesis
Enzyme | Function | Gene Locus | Cofactors |
---|---|---|---|
TobZ | Carbamoyltransferase | tobZ | ATP, carbamoyl phosphate |
AprI | Carbamoylation of apramycin intermediates | aprI | Mg²⁺, ATP |
TobO | Oxygenase for deoxygenation | tobO | FAD, O₂ |
Factor 11 is not directly carbamoylated but arises via hydrolytic cleavage of 6″-O-carbamoylated precursors like nebramycin Factor V′ (6″-O-carbamoyltobramycin) [1] [6]. Industrially, alkaline hydrolysis (pH 10–12, 60–80°C) cleaves the carbamoyl group, releasing ammonia and CO₂ while generating the deprotected amine of Factor 11 [1] [4]. Enzymatic hydrolysis using carbamate esterases offers a selective alternative but remains limited by enzyme availability and scalability. The hydrolysis efficiency depends on:
Table 3: Hydrolysis Conditions for Carbamoylated Intermediates
Parameter | Chemical Hydrolysis | Enzymatic Hydrolysis |
---|---|---|
Conditions | 0.1M NaOH, 70°C, 2h | pH 7.5, 37°C, 24h |
Yield | 85–90% | 60–70% |
Byproducts | Degraded nebramycins | None |
Strategies to enhance Factor 11 production focus on:
Table 4: Metabolic Engineering Outcomes in Industrial Strains
Strain Modification | Carbamoyltobramycin Titer (g/L) | Increase vs. Wild-Type |
---|---|---|
Wild-type | 2.64 | Baseline |
ΔtobR | 3.23 | 22.4% |
tobO overexpression (ermEp*) | 3.60 | 36.4% |
ΔtobR + tobO overexpression | 3.76 | 42.4% |
Industrial production faces hurdles:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7